molecular formula C13H16O2 B14232780 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one CAS No. 400752-37-6

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one

Katalognummer: B14232780
CAS-Nummer: 400752-37-6
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: MPCGUBFGSYDKRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a hexenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one typically involves aldol condensation reactions. One common method involves the reaction of diacetone alcohol with benzaldehyde in the presence of a base such as calcium hydroxide. The reaction is carried out in ethanol at 60°C, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 5-methyl-1-phenylhex-1-en-3-one.

    Reduction: Formation of 5-hydroxy-5-methyl-1-phenylhexan-3-ol.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one is unique due to the combination of its hydroxyl, methyl, and phenyl groups attached to a hexenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

400752-37-6

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

5-hydroxy-5-methyl-1-phenylhex-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-13(2,15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3

InChI-Schlüssel

MPCGUBFGSYDKRM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(=O)C=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.